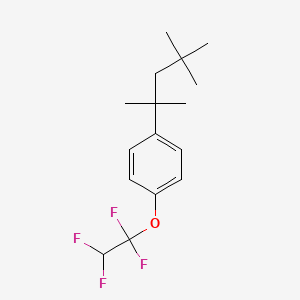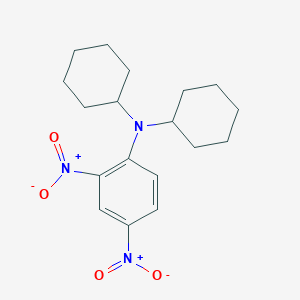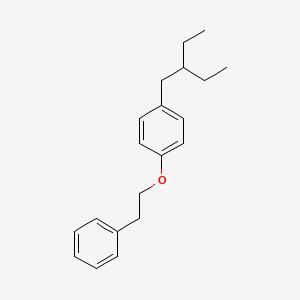
Decafluorohexane-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decafluorohexane-2,5-dione is a chemical compound with the molecular formula C6F10O2 It is a fluorinated derivative of hexane-2,5-dione, characterized by the presence of ten fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Decafluorohexane-2,5-dione can be synthesized through the fluorination of hexane-2,5-dione. One common method involves the use of elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Decafluorohexane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can yield partially fluorinated hexane derivatives.
Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Perfluorinated carboxylic acids.
Reduction: Partially fluorinated hexane derivatives.
Substitution: Fluorinated amines or thiols.
Applications De Recherche Scientifique
Decafluorohexane-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex fluorinated organic molecules.
Biology: Investigated for its potential as a fluorinated probe in biological systems.
Medicine: Explored for its use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of fluorinated polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of decafluorohexane-2,5-dione involves its interaction with various molecular targets. The compound can form stable complexes with proteins and enzymes, potentially altering their function. The presence of multiple fluorine atoms enhances its ability to participate in hydrogen bonding and van der Waals interactions, influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexane-2,5-dione: The non-fluorinated parent compound.
2,5-Hexanedione: Another isomer with similar structural features.
Perfluorohexane: A fully fluorinated hexane derivative.
Uniqueness
Decafluorohexane-2,5-dione is unique due to its high degree of fluorination, which imparts distinct chemical and physical properties. Compared to hexane-2,5-dione, it exhibits greater chemical stability and resistance to degradation. Its fluorinated nature also enhances its potential for use in specialized applications, such as in the development of advanced materials and pharmaceuticals.
Propriétés
Numéro CAS |
140173-05-3 |
|---|---|
Formule moléculaire |
C6F10O2 |
Poids moléculaire |
294.05 g/mol |
Nom IUPAC |
1,1,1,3,3,4,4,6,6,6-decafluorohexane-2,5-dione |
InChI |
InChI=1S/C6F10O2/c7-3(8,1(17)5(11,12)13)4(9,10)2(18)6(14,15)16 |
Clé InChI |
HHJHRNJNHBDZPM-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(C(C(=O)C(F)(F)F)(F)F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-[10-(4-Methoxyphenoxy)decyl]thiophene](/img/structure/B14279210.png)

![2-Propenamide, N-[3-(dimethylamino)propyl]-3-phenyl-](/img/structure/B14279218.png)
![[3-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]phosphonic acid](/img/structure/B14279224.png)

![{[1-(4-Fluorophenyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14279231.png)
